Bis(4-methoxyphenyl)iodanium chloride
Description
Bis(4-methoxyphenyl)iodanium chloride (CAS: 4072-42-8) is a diaryliodonium salt characterized by two 4-methoxyphenyl groups bonded to a central iodine atom, with a chloride counterion. Its molecular formula is $ \text{C}{14}\text{H}{14}\text{IO}_2\text{Cl} $, and it has a molecular weight of 376.62 g/mol. Diaryliodonium salts are widely used in organic synthesis as arylating agents, photoinitiators, and catalysts due to their high reactivity and stability under various conditions .
The compound’s methoxy substituents enhance electron-donating properties, influencing its solubility in polar solvents (e.g., acetonitrile, DMSO) and thermal stability.
Properties
CAS No. |
50619-99-3 |
|---|---|
Molecular Formula |
C14H14ClIO2 |
Molecular Weight |
376.61 g/mol |
IUPAC Name |
bis(4-methoxyphenyl)iodanium;chloride |
InChI |
InChI=1S/C14H14IO2.ClH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI Key |
INONVDCAECLNMK-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reaction Overview and Mechanism
The predominant synthesis, detailed in US Patent 2,839,583, involves a four-step sequence:
- Iodous Reagent Formation : Iodine ($$ \text{I}2 $$) reacts with iodine pentoxide ($$ \text{I}2\text{O}5 $$) in concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at ambient temperature (15–35°C).
- Sulfuric Acid Extraction : Excess $$ \text{H}2\text{SO}4 $$ is removed via glacial acetic acid ($$ \text{CH}_3\text{COOH} $$) extraction.
- Anisole Condensation : The iodous reagent reacts with anisole ($$ \text{C}6\text{H}5\text{OCH}_3 $$) in acetic acid.
- Precipitation : Halide salts (e.g., $$ \text{NaBr} $$) precipitate the product.
The iodous reagent, hypothesized as an iodine(III) intermediate, facilitates electrophilic aromatic substitution at the para-position of anisole’s methoxy group. Sulfuric acid acts as both a catalyst and dehydrating agent, while acetic acid minimizes side reactions.
Optimized Reaction Conditions
Critical parameters for maximizing yield (reported up to 72%) include:
| Parameter | Optimal Value | Purpose |
|---|---|---|
| $$ \text{I}2\text{O}5:\text{I}_2 $$ ratio | 1.5:1 to 2.5:1 | Ensure complete iodine(III) formation |
| $$ \text{H}2\text{SO}4 $$ volume | Sufficient for liquid medium | Maintain reaction homogeneity |
| Anisole stoichiometry | ≥10 mol per mol $$ \text{I}_2 $$ | Drive condensation to completion |
| Precipitation agent | $$ \text{NaBr} $$ or $$ \text{NH}_4\text{Br} $$ | Selective crystallization |
Post-precipitation, recrystallization in ethylene glycol monomethyl ether enhances purity, yielding a melting point of 497°C.
Alternative Synthetic Pathways for Diaryliodonium Salts
One-Pot Oxidative Coupling
While not directly reported for this compound, recent advances in diaryliodonium synthesis employ one-pot oxidative coupling of iodoarenes using meta-chloroperbenzoic acid (mCPBA) and triflic acid ($$ \text{CF}3\text{SO}3\text{H} $$). This method, applicable to symmetrical iodonium salts, could theoretically adapt to unsymmetrical variants via sequential aryl group introduction.
Metal-Free Electrophilic Arylation
Copper-catalyzed methods, such as those using $$ \text{CuCl} $$ and iodonium triflates, enable regioselective aryl transfer. For example, bis(4-bromophenyl)iodonium triflate reacts with alkynyl hydrazides to form pyrazole derivatives. Adapting this to this compound would require substituting bromophenyl groups with methoxyphenyl precursors.
Critical Analysis of Methodologies
Advantages of the Patented Sulfuric Acid Method
Limitations and Risks
- Corrosivity : Concentrated $$ \text{H}2\text{SO}4 $$ necessitates specialized equipment.
- Byproduct Formation : Incomplete acid removal risks sulfonation of anisole.
- Environmental Impact : Halide waste streams require neutralization.
Industrial and Research Applications
This compound’s utility spans:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-methoxyphenyl)iodanium chloride can undergo oxidation reactions, often facilitated by the presence of light or heat.
Substitution: This compound can participate in nucleophilic substitution reactions, where the iodonium ion is replaced by other nucleophiles.
Reduction: It can be reduced to form the corresponding iodoarene.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, and other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Formation of quinone derivatives.
Substitution: Various substituted aryl compounds.
Reduction: Formation of 4-methoxyiodobenzene.
Scientific Research Applications
Chemistry: Bis(4-methoxyphenyl)iodanium chloride is widely used as a photoinitiator in the polymerization of acrylates and other monomers. It is also employed in the synthesis of complex organic molecules through various coupling reactions.
Biology and Medicine: In biological research, this compound can be used to study the effects of oxidative stress on cells. Its ability to generate reactive oxygen species makes it a valuable tool in understanding cellular responses to oxidative damage.
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and other polymer-based materials. Its role as a photoinitiator allows for efficient curing processes under UV light.
Mechanism of Action
The mechanism of action of bis(4-methoxyphenyl)iodanium chloride involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can initiate polymerization reactions by forming free radicals. The iodonium ion acts as an electron acceptor, facilitating the transfer of electrons and the formation of reactive species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diaryliodonium Salts with Different Counterions
Bis(4-methoxyphenyl)iodanium chloride belongs to a broader class of diaryliodonium salts. Key comparisons with derivatives bearing alternate counterions are summarized below:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | 4072-42-8 | C₁₄H₁₄IO₂Cl | 376.62 | Moderate solubility in polar solvents; chloride enhances stability in aqueous media. |
| Diphenyliodonium chloride | 1483-72-3 | C₁₂H₁₀ICl | 332.57 | Lower solubility in water compared to nitrate derivatives; used as a photoacid generator. |
| Diphenyliodonium nitrate | 722-56-5 | C₁₂H₁₀INO₃ | 343.12 | High oxidative capacity; applications in polymerization and etching processes. |
| Diphenyliodonium hexafluorophosphate | 58109-40-3 | C₁₂H₁₀F₆IP | 434.08 | Superior thermal stability; non-nucleophilic anion ideal for cationic polymerization. |
Key Findings :
- Counterion Influence: Chloride (Cl⁻) and nitrate (NO₃⁻) salts exhibit higher solubility in polar solvents than hexafluorophosphate (PF₆⁻), which is preferred for non-aqueous reactions .
- Reactivity: Nitrate derivatives are more oxidizing due to the NO₃⁻ counterion, making them suitable for radical-initiated reactions. Chloride salts are less reactive but more stable in protic media .
- Thermal Stability : Hexafluorophosphate salts decompose at higher temperatures (>200°C), whereas chloride and nitrate salts show stability up to 150°C .
Comparison with Other Methoxyphenyl-Containing Compounds
While this compound is an iodonium salt, other methoxyphenyl-containing compounds exhibit distinct properties:
Organophosphorus Compounds
- Bis(4-methoxyphenyl)chlorophosphine (CAS: 13685-30-8): A phosphorus(III) compound with two 4-methoxyphenyl groups and a chloride ligand. Unlike iodonium salts, it acts as a ligand in coordination chemistry and participates in Stille coupling reactions .
- Reactivity : Phosphine derivatives are nucleophilic, whereas iodonium salts are electrophilic, making their applications mutually exclusive.
Diazonium Salts
- 4-Methoxybenzenediazonium chloride (CAS: 101-69-9): A diazonium salt with a methoxyphenyl group. It undergoes rapid electrophilic substitution but is less stable than iodonium salts, limiting its utility in long-term reactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are applicable for preparing Bis(4-methoxyphenyl)iodanium chloride?
- Methodological Answer : Synthesis typically involves coupling reactions, such as Stille or Ullmann-type couplings, to introduce the iodonium group. For example, Stille coupling (using tributyltin intermediates) has been successfully applied to similar diaryl compounds (e.g., 4-bromo-N,N-bis(4-methoxyphenyl)aniline in ). Key steps include:
Substitution of bromine with tin reagents (e.g., tributyltin chloride).
Cross-coupling with iodonium precursors under inert conditions (P231, ).
- Data Table :
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm methoxy group integration and aryl proton environments (e.g., δ ~3.8 ppm for OCH₃, aromatic protons at δ 6.8–7.5 ppm).
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular ion [M-Cl]⁺ ( ).
- Elemental Analysis : Validate purity (>97% as in ).
Q. What safety protocols are essential when handling iodonium salts?
- Methodological Answer :
- Use inert-atmosphere gloveboxes (P231, ) to prevent decomposition.
- Avoid skin/eye contact (P305+P351+P338, ) and store in sealed containers under argon (P403+P233, ).
Advanced Research Questions
Q. How can thermal stability challenges in diaryliodonium salts be systematically addressed?
- Methodological Answer :
- Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. For example, notes stability under inert conditions but recommends avoiding prolonged heating >150°C.
- Stabilization strategies:
Introduce electron-withdrawing groups to reduce aryl-iodonium bond lability.
Encapsulate in polymeric matrices (e.g., PMMA) for controlled release in photoredox catalysis.
Q. What mechanistic insights explain electron-donating methoxy groups' impact on iodonium salt reactivity?
- Methodological Answer :
- Methoxy groups enhance aryl ring electron density, increasing iodonium salt stability but reducing electrophilicity. Compare with non-methoxy analogs (e.g., ’s 9,10-Bis(4-methoxyphenyl)anthracene).
- Experimental Design :
Cyclic voltammetry to measure oxidation potentials.
Compare reaction rates in Suzuki-Miyaura couplings with/without methoxy substituents.
Q. How can conflicting data in iodonium salt characterization be resolved?
- Methodological Answer :
- Contradiction Example : Discrepancies in melting points (mp) due to polymorphic forms.
- Resolution Steps :
Reproduce synthesis under controlled conditions (e.g., slow crystallization).
Use DSC to identify polymorph transitions (as in ’s mp data for 4-Methoxybenzophenone).
- Data Table :
| Compound | Reported mp (°C) | Observed mp (°C) | Method | Reference |
|---|---|---|---|---|
| 4-Methoxybenzophenone | 58–63 | 60–62 | Slow crystallization |
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
